5-(Pentan-2-yl)pyridin-3-ol
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Overview
Description
5-(Pentan-2-yl)pyridin-3-ol is an organic compound with the molecular formula C10H15NO It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of the pyridine ring and a pentan-2-yl group attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentan-2-yl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of pyridin-3-ol with pentan-2-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the hydroxyl group, facilitating the nucleophilic substitution reaction.
Another approach involves the use of Grignard reagents. In this method, pyridin-3-ol is reacted with a pentan-2-yl magnesium bromide (a Grignard reagent) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction proceeds through the formation of a carbon-carbon bond, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(Pentan-2-yl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or sulfonated derivatives.
Scientific Research Applications
5-(Pentan-2-yl)pyridin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their efficacy and safety in preclinical and clinical trials.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science. It is also used as an intermediate in the synthesis of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-(Pentan-2-yl)pyridin-3-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyl group and the pyridine ring play crucial roles in its binding affinity and specificity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
5-(Pentan-2-yl)pyridin-3-ol can be compared with other similar compounds, such as:
Pyridin-2-ol: Similar structure but with the hydroxyl group attached to the second carbon. It exhibits different reactivity and biological activities.
Pyridin-4-ol: Hydroxyl group attached to the fourth carbon. It has distinct chemical properties and applications.
Pentan-2-ylpyridine: Lacks the hydroxyl group, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in the combination of the hydroxyl group and the pentan-2-yl substituent, which imparts specific chemical and biological properties that are not observed in its analogs.
Properties
Molecular Formula |
C10H15NO |
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Molecular Weight |
165.23 g/mol |
IUPAC Name |
5-pentan-2-ylpyridin-3-ol |
InChI |
InChI=1S/C10H15NO/c1-3-4-8(2)9-5-10(12)7-11-6-9/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
GTCWTSYXFRQCGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=CC(=CN=C1)O |
Origin of Product |
United States |
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